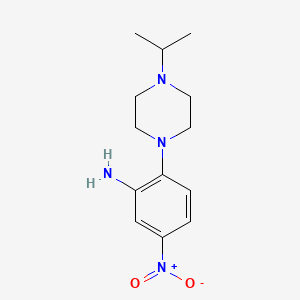

2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-2-(4-propan-2-ylpiperazin-1-yl)aniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N4O2/c1-10(2)15-5-7-16(8-6-15)13-4-3-11(17(18)19)9-12(13)14/h3-4,9-10H,5-8,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDZIDDZSMGQXEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline

Retrosynthetic Analysis and Key Disconnection Strategies for the 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline Structure

Retrosynthetic analysis is a method for planning organic syntheses by deconstructing a target molecule into simpler, readily available starting materials. For this compound, the most logical disconnections involve the carbon-nitrogen (C-N) bonds that link the two main structural components: the 5-nitroaniline core and the 4-isopropylpiperazine moiety.

The primary and most strategic disconnection is the C-N bond between the aniline (B41778) ring (at the C2 position) and the piperazine (B1678402) nitrogen. This disconnection leads to two key synthons: a 5-nitroaniline cation equivalent (specifically, a phenyl cation activated by the nitro group) and a 1-isopropylpiperazine (B163126) anion equivalent (an amine nucleophile).

Target Molecule: this compound

Key Disconnection: C(aryl)-N(piperazine) bond

Synthons: 2-halo-5-nitroaniline (electrophile) and 1-isopropylpiperazine (nucleophile)

This retrosynthetic pathway points directly to a Nucleophilic Aromatic Substitution (SNAr) reaction as the key bond-forming step. The presence of the strongly electron-withdrawing nitro group in the para position relative to the leaving group (a halogen at C2) is critical for activating the aromatic ring towards nucleophilic attack by the secondary amine of 1-isopropylpiperazine.

A secondary disconnection can be considered at the N-isopropyl bond of the piperazine moiety. This would lead to 2-(piperazin-1-yl)-5-nitroaniline and an isopropyl electrophile. This suggests an alternative synthetic route where the piperazine ring is first attached to the nitroaniline core, followed by N-alkylation.

Comprehensive Analysis of Synthetic Pathways

Based on the retrosynthetic analysis, the forward synthesis can be executed through several reliable pathways. The most common approach involves the coupling of a pre-functionalized nitroaniline core with the appropriate piperazine derivative.

The synthesis typically does not involve building the 5-nitroaniline core from scratch but rather utilizes a commercially available, suitably substituted precursor. A common and efficient starting material is 5-chloro-2-nitroaniline (B48662). In this molecule, the chlorine atom is positioned meta to the nitro group and ortho to the amino group. However, for the synthesis of the target compound, a precursor like 2-fluoro-5-nitroaniline (B1294389) or 2-chloro-5-nitroaniline (B146338) would be required, where the halogen serves as a leaving group for the subsequent amination step.

The key transformation is a nucleophilic aromatic substitution (SNAr) reaction. The electron-deficient aromatic ring of the 2-halo-5-nitroaniline derivative readily reacts with a nucleophile.

There are two primary strategies to introduce the 4-isopropylpiperazine group onto the 5-nitroaniline core:

Direct Coupling with 1-Isopropylpiperazine: The most direct method involves the reaction of a 2-halo-5-nitroaniline (e.g., 2-chloro-5-nitroaniline) with pre-synthesized 1-isopropylpiperazine. This is a one-step SNAr reaction that directly yields the final product. This approach is often preferred for its efficiency and simplicity.

Two-Step Sequence via Piperazine: An alternative route involves first reacting the 2-halo-5-nitroaniline with unsubstituted piperazine. chemicalbook.com This forms the intermediate 2-(piperazin-1-yl)-5-nitroaniline. Subsequently, the isopropyl group is introduced onto the second nitrogen of the piperazine ring. This can be achieved through:

Reductive Amination: Reaction of the intermediate with acetone (B3395972) in the presence of a reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) to form the isopropyl group.

Direct Alkylation: Reaction with an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-iodopropane) in the presence of a base. mdpi.com

The cornerstone of the primary synthetic route is the Nucleophilic Aromatic Substitution (SNAr) mechanism. This reaction proceeds via a two-step addition-elimination sequence:

Nucleophilic Attack: The secondary amine of 1-isopropylpiperazine acts as a nucleophile and attacks the electron-deficient carbon atom (C2) of the 2-halo-5-nitroaniline ring. This step is typically the rate-determining step and results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized across the aromatic ring and, crucially, onto the oxygen atoms of the nitro group.

Elimination of Leaving Group: The aromaticity of the ring is restored by the departure of the halide ion (e.g., Cl⁻ or F⁻), yielding the final product, this compound.

Optimization of this reaction is key to achieving high yields and purity. Several factors can be adjusted, as demonstrated by analogous syntheses in the literature. chemicalbook.com

Table 1: Typical Reaction Conditions for SNAr Amination of Nitroaromatics

| Parameter | Condition | Rationale/Comments |

|---|---|---|

| Starting Material | 2-Chloro-5-nitroaniline or 2-Fluoro-5-nitroaniline | Fluoro-substituted aromatics are often more reactive in SNAr reactions than their chloro counterparts. |

| Nucleophile | 1-Isopropylpiperazine | Used in slight excess (1.1-1.5 equivalents) to drive the reaction to completion. |

| Solvent | Aprotic polar solvents (e.g., DMF, DMSO, NMP, DMAc) | These solvents effectively solvate the Meisenheimer complex and can tolerate high temperatures. chemicalbook.com |

| Base | Inorganic bases (K₂CO₃, Na₂CO₃) or organic bases (Et₃N, DIPEA) | Used to neutralize the HX acid formed during the reaction, preventing protonation of the amine nucleophile. chemicalbook.com |

| Temperature | 80-150 °C | Higher temperatures are often required to overcome the activation energy of the reaction. chemicalbook.com |

| Reaction Time | 6-24 hours | Monitored by techniques such as TLC or HPLC to determine completion. |

Advanced Synthetic Techniques and Green Chemistry Considerations in this compound Synthesis

Modern synthetic chemistry emphasizes the use of advanced techniques to improve efficiency and sustainability. unibo.it For the synthesis of this compound, several strategies can be employed.

Microwave-Assisted Synthesis: SNAr reactions are often significantly accelerated by microwave irradiation. This technique can reduce reaction times from many hours to minutes and may lead to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.

Flow Chemistry: For larger-scale production, converting the batch synthesis to a continuous flow process offers advantages in safety, scalability, and process control. The precise control over temperature, pressure, and reaction time in a flow reactor can lead to improved yields and product consistency.

From a sustainability perspective, the principles of green chemistry can be applied to this synthesis. nih.gov Key considerations include:

Solvent Selection: While polar aprotic solvents like DMF and NMP are effective, they are under scrutiny due to toxicity concerns. Greener alternatives like dimethyl sulfoxide (B87167) (DMSO) or cyclopentyl methyl ether (CPME) could be explored. The use of ionic liquids has also been reported for some multicomponent reactions to synthesize heterocyclic compounds. mdpi.com

Energy Efficiency: Employing microwave synthesis or catalysis can lower the energy consumption of the process compared to prolonged heating at high temperatures. dbu.de

Atom Economy: The SNAr reaction itself has good atom economy. However, the choice of base and potential workup procedures can generate significant waste. Using a catalytic amount of a phase-transfer catalyst might improve efficiency and reduce the amount of base required.

Catalysis: While the SNAr reaction is typically uncatalyzed, related C-N bond-forming reactions like the Buchwald-Hartwig amination offer a palladium-catalyzed alternative. However, for an activated substrate like 2-halo-5-nitroaniline, the catalyst-free SNAr pathway is generally more cost-effective and straightforward.

Stereochemical Aspects in the Synthesis of this compound

Stereochemistry is a critical consideration in the synthesis of many pharmaceutical compounds. However, the molecular structure of this compound is achiral. The molecule possesses a plane of symmetry that bisects the isopropyl group and the aniline ring.

There are no stereocenters in the target molecule, nor are any created during the proposed synthetic pathways. The starting materials (e.g., 2-chloro-5-nitroaniline and 1-isopropylpiperazine) are also achiral. Consequently, the synthesis does not require any stereoselective control, and the final product is obtained as a single, achiral compound. This simplifies the synthesis and purification processes, as there is no need to resolve enantiomers or diastereomers.

Derivatization Strategies for Structural Modification and Functionalization of this compound

The functionalization of the this compound core can be systematically approached by targeting its reactive sites. The primary strategies involve transformations of the nitro and amino groups and, to a lesser extent, substitution on the aromatic ring.

Reduction of the Nitro Group

A foundational derivatization strategy is the reduction of the electron-withdrawing nitro group to a primary amino group. This transformation fundamentally alters the electronic properties of the aromatic ring and introduces a new site for functionalization. The resulting compound, 4-(4-isopropylpiperazin-1-yl)benzene-1,3-diamine, is a key intermediate for a host of subsequent modifications. Various reducing agents can accomplish this transformation, often with high yields. acs.org

Table 1: Reagents for Nitro Group Reduction

| Reagent | Conditions | Product |

|---|---|---|

| H₂, Pd/C | Methanol (B129727), Room Temperature | 4-(4-Isopropylpiperazin-1-yl)benzene-1,3-diamine |

| SnCl₂·2H₂O | Ethanol, Reflux | 4-(4-Isopropylpiperazin-1-yl)benzene-1,3-diamine |

| Fe, NH₄Cl | Ethanol/Water, Reflux | 4-(4-Isopropylpiperazin-1-yl)benzene-1,3-diamine |

| Sodium Dithionite | Water/THF, Room Temperature | 4-(4-Isopropylpiperazin-1-yl)benzene-1,3-diamine |

Derivatization via the Aromatic Diamine Intermediate

The generation of the ortho-phenylenediamine derivative opens a pathway to synthesize fused heterocyclic systems, most notably benzimidazoles. bohrium.com The condensation of the diamine intermediate with aldehydes, carboxylic acids, or their derivatives is a common and efficient method for constructing the benzimidazole (B57391) ring system. mdpi.comrsc.org This approach allows for the introduction of a wide array of substituents at the 2-position of the benzimidazole core, significantly expanding the chemical diversity of the derivatives.

The reaction with aldehydes, often catalyzed by an acid or promoted by an oxidizing agent, is a versatile method for creating 2-substituted benzimidazoles. acs.org Similarly, condensation with carboxylic acids, typically under dehydrating conditions, yields the corresponding benzimidazole derivatives. bohrium.commdpi.com

Table 2: Benzimidazole Formation from 4-(4-Isopropylpiperazin-1-yl)benzene-1,3-diamine

| Reactant | Conditions | Resulting Derivative Core |

|---|---|---|

| Aromatic/Aliphatic Aldehydes (R-CHO) | Oxidative conditions (e.g., NaHSO₃) or acid catalysis (e.g., p-TSA) | 2-Substituted-5-(4-isopropylpiperazin-1-yl)-1H-benzo[d]imidazole |

| Carboxylic Acids (R-COOH) | High temperature (e.g., 4N HCl, reflux) or with a coupling agent | 2-Substituted-5-(4-isopropylpiperazin-1-yl)-1H-benzo[d]imidazole |

| Amino Acids | Condensation reaction | 2-(Amino-substituted)-5-(4-isopropylpiperazin-1-yl)-1H-benzo[d]imidazole |

Functionalization of the Primary Aniline Group

The primary amine at the 2-position of the parent molecule is a nucleophilic center amenable to acylation and sulfonylation reactions. These reactions are typically straightforward and can be used to introduce a variety of functional groups, thereby altering steric and electronic properties. For instance, reaction with sulfonyl chlorides can yield sulfonamide derivatives. This strategy has been employed in the synthesis of related nitroaniline compounds to produce potent biological inhibitors. nih.gov

Table 3: Acylation and Sulfonylation of the Aniline Moiety

| Reagent Class | Example Reagent | Reaction Conditions | Product Type |

|---|---|---|---|

| Sulfonyl Chlorides | Benzenesulfonyl chloride | Pyridine, CH₂Cl₂, 0 °C to RT | N-(2-(4-isopropylpiperazin-1-yl)-5-nitrophenyl)benzenesulfonamide |

| p-Toluenesulfonyl chloride | Pyridine, CH₂Cl₂, 0 °C to RT | N-(2-(4-isopropylpiperazin-1-yl)-5-nitrophenyl)-4-methylbenzenesulfonamide | |

| Acid Chlorides | Acetyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-(2-(4-isopropylpiperazin-1-yl)-5-nitrophenyl)acetamide |

| Benzoyl chloride | Triethylamine, CH₂Cl₂, 0 °C | N-(2-(4-isopropylpiperazin-1-yl)-5-nitrophenyl)benzamide |

Electrophilic Aromatic Substitution

Further functionalization of the benzene (B151609) ring via electrophilic aromatic substitution is also a possibility, although the regioselectivity is complex. The existing substituents govern the position of any new incoming group. The amino group is a strong activating ortho-, para-director, while the piperazinyl group is also activating and ortho-, para-directing. Conversely, the nitro group is a strong deactivating, meta-directing substituent. rsc.org The interplay of these directing effects suggests that electrophilic attack would be favored at the position ortho to the amino group (position 3) and ortho to the piperazinyl group (position 5, which is already substituted). The strong activation by the amino group might overcome the deactivation by the nitro group, but reactions may lead to a mixture of products or require carefully controlled conditions. chemistrysteps.com

Advanced Computational and Theoretical Chemistry Investigations of 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline

Quantum Chemical Characterization of Electronic Structure and Reactivity of 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline

Quantum chemical methods are indispensable tools for elucidating the intricate relationship between the molecular structure of a compound and its chemical behavior. For this compound, these computational approaches provide profound insights into its electronic properties, stability, and reactivity at an atomic level.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. scirp.org The B3LYP functional is a commonly used DFT approach known for its accuracy in predicting molecular structures and various thermochemical properties. scirp.org Through DFT, key characteristics such as frontier molecular orbitals (FMOs), electrostatic potential, and local reactivity descriptors like Fukui functions can be calculated to build a comprehensive reactivity profile.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic properties and reactivity. The HOMO energy (EHOMO) is related to the ability to donate an electron, while the LUMO energy (ELUMO) relates to the ability to accept an electron. nih.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. amazonaws.com For this compound, the electron-donating amino group and the electron-withdrawing nitro group are expected to significantly influence the energies and spatial distribution of these orbitals. chemrxiv.org

Molecular Electrostatic Potential (MEP): The MEP surface is a valuable tool for visualizing the charge distribution within a molecule and predicting sites for electrophilic and nucleophilic attack. amazonaws.com The potential is color-coded, with red indicating regions of most negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating the most positive potential (electron-poor, susceptible to nucleophilic attack). amazonaws.com For this molecule, the oxygen atoms of the nitro group are expected to be the most electron-rich (red) region, while the hydrogen atoms of the aniline's amino group would likely show a more positive potential.

Fukui Functions: The Fukui function is a local reactivity descriptor that identifies which atoms in a molecule are more susceptible to nucleophilic, electrophilic, or radical attack. iosrjournals.orgresearchgate.netnih.gov It quantifies the change in electron density at a specific point when an electron is added to or removed from the system. nih.gov

fk+ : Indicates the site for a nucleophilic attack (where an electron is accepted).

fk- : Indicates the site for an electrophilic attack (where an electron is donated).

fk0 : Indicates the site for a radical attack.

Calculations would likely reveal that the nitrogen atoms of the piperazine (B1678402) and amino groups are susceptible to electrophilic attack, while the carbon atoms of the nitro-substituted ring are potential sites for nucleophilic attack.

Below are interactive tables with hypothetical data illustrating the typical outputs of DFT calculations for this molecule.

| Descriptor | Value (eV) | Significance |

|---|---|---|

| EHOMO | -5.85 | Electron-donating ability |

| ELUMO | -2.15 | Electron-accepting ability |

| Energy Gap (ΔE) | 3.70 | Chemical stability and reactivity |

| Chemical Hardness (η) | 1.85 | Resistance to change in electron configuration |

| Electrophilicity Index (ω) | 4.01 | Propensity to accept electrons |

| Atom | fk+ (Nucleophilic Attack) | fk- (Electrophilic Attack) |

|---|---|---|

| N (Aniline) | 0.031 | 0.145 |

| N (Piperazine, N1) | 0.045 | 0.102 |

| O (Nitro) | 0.122 | 0.025 |

| C (Ring, attached to NO2) | 0.158 | 0.050 |

The nitroaniline moiety in the molecule constitutes a classic "push-pull" system. chemrxiv.org The amino group (-NH2) acts as an electron-donating group (push), while the nitro group (-NO2) is a strong electron-withdrawing group (pull). chemrxiv.org This electronic arrangement facilitates intramolecular charge transfer (ICT) from the amino group towards the nitro group through the π-conjugated system of the benzene (B151609) ring. chemrxiv.org

| Parameter | Value | Interpretation |

|---|---|---|

| HOMA Index | 0.915 | Slightly reduced aromaticity compared to benzene (HOMA=1) |

| NICS(0) (ppm) | -7.5 | Nucleus-Independent Chemical Shift; negative value indicates aromatic character |

| NICS(1) (ppm) | -9.8 | NICS at 1 Å above the ring center, confirming aromaticity |

The structural flexibility of this compound arises from the rotational freedom around several single bonds and the conformational possibilities of the piperazine ring. Conformational analysis aims to identify the stable three-dimensional arrangements (conformers) of the molecule and determine their relative energies to find the global energy minimum, which represents the most populated structure.

| Conformer Description | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Chair (Isopropyl Equatorial) - Global Minimum | 0.00 | 95.2 |

| Chair (Isopropyl Axial) | 2.50 | 1.5 |

| Twist-Boat | 5.50 | <0.1 |

Molecular Dynamics Simulations and Conformational Landscape Exploration of this compound

While quantum chemical calculations provide static pictures of molecular properties, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time at a given temperature. indexcopernicus.com MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the exploration of the conformational landscape and interactions with the surrounding environment. nih.gov

MD simulations can track the time-dependent structural evolution of the molecule. A key area of interest is the dynamics of the piperazine ring. Simulations can reveal the frequency and pathways of conformational transitions, such as the ring-flipping from one chair conformation to another. The energy barrier for this process can be estimated, providing insight into the ring's flexibility.

Similarly, the rotation of the isopropyl group can be monitored. The simulation can show the preferred rotational orientations (rotamers) and the rate of interconversion between them. The dynamics are often visualized through trajectories, and properties like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are calculated to quantify structural stability and atomic mobility, respectively. indexcopernicus.com

The behavior of a molecule can be significantly altered by its solvent environment. MD simulations are particularly powerful for studying these effects by explicitly including solvent molecules (e.g., water, dioxane, cyclohexane) in the simulation box.

For this compound, simulations in a polar solvent like water would allow for the detailed analysis of hydrogen bonds between the solvent and the solute's amino and nitro groups. researchgate.net The formation and breaking of these hydrogen bonds are critical to the molecule's solubility and dynamic behavior. The solvent can stabilize specific conformations or electronic states; for instance, polar solvents are known to stabilize the charge-transfer excited state in push-pull nitroaniline systems. chemrxiv.orgresearchgate.net In contrast, simulations in a nonpolar solvent like cyclohexane (B81311) would highlight the role of weaker van der Waals interactions and the molecule's intrinsic conformational preferences. njit.edu The analysis of solute-solvent interactions provides a molecular-level understanding of macroscopic properties like solubility and partitioning behavior. mdpi.com

| Model Solvent | Dominant Interaction Type | Expected Effect on Solute |

|---|---|---|

| Water (Polar, Protic) | Hydrogen Bonding | Stabilization of polar groups (-NH2, -NO2); potential stabilization of zwitterionic resonance form. researchgate.net |

| Acetonitrile (Polar, Aprotic) | Dipole-Dipole | Strong interaction with the molecular dipole; stabilization of charge-transfer states. chemrxiv.org |

| Cyclohexane (Nonpolar) | Van der Waals / Dispersion | Minimal specific interactions; conformational landscape dominated by intramolecular forces. njit.edu |

Molecular Docking and Ligand-Target Interaction Modeling: A Theoretical Framework for this compound

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. unar.ac.id This method is instrumental in drug discovery and molecular biology for modeling the interaction between a small molecule (ligand) and a protein's binding site. For the compound this compound, molecular docking provides a theoretical framework to understand its potential biological activity by simulating its binding to various protein targets. The process involves predicting the binding mode, affinity, and the specific non-covalent interactions that stabilize the ligand-target complex.

Principles of Shape Complementarity and Molecular Recognition for this compound in Theoretical Binding Sites

Molecular recognition, the specific interaction between two or more molecules, is governed by the principles of complementarity. For this compound to bind effectively to a theoretical protein target, it must exhibit both steric and electronic complementarity to the binding site.

Shape Complementarity: This refers to the geometric match between the ligand and the receptor's binding pocket. The three-dimensional structure of this compound, with its bulky isopropyl group and the flexible piperazine ring, dictates the size and shape of a complementary binding pocket. The nitroaniline ring provides a planar region, while the isopropylpiperazine moiety introduces a more complex, non-planar conformation. A high degree of shape complementarity maximizes the contact surface area, enhancing the strength of van der Waals interactions and minimizing steric hindrance.

Electronic Complementarity: This involves the favorable matching of electrostatic properties. The nitro group (-NO2) on the aniline (B41778) ring is strongly electron-withdrawing, creating a region of negative electrostatic potential. The amino group (-NH2) and the nitrogen atoms in the piperazine ring, conversely, can act as hydrogen bond donors and acceptors. An ideal binding site would feature regions of positive electrostatic potential, such as amino acid residues like Arginine or Lysine, positioned to interact with the nitro group, and hydrogen bond acceptors/donors like Aspartate, Glutamate, or Serine to interact with the amine and piperazine groups. The logic of this molecular recognition is fundamental to understanding interaction specificity. nih.gov

Computational Prediction of Binding Poses and Interaction Energies (e.g., hydrogen bonding, van der Waals, π-π stacking)

Computational docking algorithms explore a vast number of possible orientations (poses) of this compound within a target's binding site. Each pose is evaluated by a scoring function that estimates the binding free energy, with lower energy scores indicating more favorable interactions. fums.ac.ir The most stable pose is the one with the lowest energy, representing the most likely binding mode.

The total interaction energy is a sum of several non-covalent forces:

Hydrogen Bonding: These are critical for specificity and binding affinity. The aniline's amino group can donate hydrogen bonds, while the oxygen atoms of the nitro group and the nitrogen atoms of the piperazine ring can accept hydrogen bonds. nih.gov The strength of these bonds is highly dependent on the geometry and distance between the donor and acceptor atoms.

Van der Waals Forces: These are non-specific attractive or repulsive forces between atoms. The bulky, non-polar isopropyl group and the aliphatic portions of the piperazine ring would primarily engage in favorable van der Waals interactions with hydrophobic amino acid residues (e.g., Valine, Leucine, Isoleucine) in the binding pocket. rsc.org

π-π Stacking: The electron-deficient nitroaniline ring can engage in π-π stacking interactions with the aromatic side chains of amino acids like Phenylalanine, Tyrosine, or Tryptophan. nih.gov These interactions, where the aromatic rings stack on top of each other, contribute significantly to the stability of the complex.

| Molecular Moiety | Potential Interaction Type | Interacting Partner (Amino Acid Residue Example) |

|---|---|---|

| Nitro Group (-NO2) | Hydrogen Bond Acceptor, Electrostatic | Arginine (Arg), Lysine (Lys), Serine (Ser) |

| Aniline Amine (-NH2) | Hydrogen Bond Donor | Aspartate (Asp), Glutamate (Glu), Carbonyl backbone |

| Piperazine Nitrogens | Hydrogen Bond Acceptor | Serine (Ser), Threonine (Thr), Asparagine (Asn) |

| Isopropyl Group | Van der Waals, Hydrophobic | Leucine (Leu), Isoleucine (Ile), Valine (Val) |

| Nitroaniline Ring | π-π Stacking | Phenylalanine (Phe), Tyrosine (Tyr), Tryptophan (Trp) |

Application of Machine Learning in Predictive Modeling of Chemical Interactions Involving this compound

In recent years, machine learning (ML) has become a powerful tool for predicting chemical interactions, complementing traditional docking methods. nih.gov ML models can be trained on large datasets of known ligand-protein interactions to learn the complex relationships between a molecule's features and its binding affinity or activity. rsc.org

For this compound, an ML-based approach would involve these steps:

Featurization: The molecule's structure is converted into a numerical representation. This can include 2D features like molecular fingerprints or 3D features derived from its conformation, capturing properties like size, shape, and electronic characteristics. nih.govresearchgate.net

Model Training: A dataset containing diverse molecules and their measured interaction data with specific targets is used to train an ML algorithm (e.g., Random Forest, Gradient Boosting, Neural Networks). The model learns to correlate the molecular features with the interaction outcomes.

Prediction: Once trained, the model can predict the likelihood and type of interaction for new molecules like this compound, often much faster than physics-based simulations. nih.gov

Validation: The model's predictive performance is rigorously evaluated using cross-validation and independent test sets to ensure its accuracy and reliability. researchgate.net

This approach is particularly useful for large-scale virtual screening to identify potential targets for this compound or to predict its off-target effects.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies for Structural Analogs of this compound

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling methods that aim to find a mathematical relationship between the chemical structure of a compound and its biological activity or physicochemical properties. nih.govmdpi.com For a series of structural analogs of this compound, QSAR can be employed to predict the activity of new, unsynthesized compounds and to guide the design of more potent molecules.

Descriptor Calculation and Selection for Predictive Modeling

The foundation of any QSAR/QSPR model is the calculation of molecular descriptors—numerical values that encode different aspects of a molecule's structure. wiley.com For analogs of this compound, where modifications might be made to the isopropyl group, the substituents on the aniline ring, or the piperazine moiety, a wide range of descriptors would be calculated. scribd.com

These descriptors fall into several categories:

Constitutional (1D/2D): These reflect the molecular composition, such as molecular weight, atom counts, bond counts, and ring counts. scribd.com

Topological (2D): These describe the connectivity of atoms in the molecule, like the Kier & Hall connectivity indices and Wiener index.

Geometrical (3D): Calculated from the 3D structure, these include molecular surface area, volume, and shape indices. nih.gov

Electronic (3D): These relate to the electronic properties, such as dipole moment, partial charges on atoms, and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). For nitroaromatic compounds, electronic descriptors like LUMO energy are often critical for modeling toxicity. mdpi.com

Physicochemical: These include properties like the logarithm of the octanol-water partition coefficient (logP), molar refractivity, and polar surface area.

Once calculated, a crucial step is descriptor selection to identify the most relevant features and avoid overfitting the model. nih.govscilit.com Techniques like genetic algorithms or stepwise multiple linear regression are used to choose a small subset of descriptors that best correlate with the observed activity. nih.gov

| Descriptor Class | Example Descriptor | Relevance to this compound Analogs |

|---|---|---|

| Constitutional | Molecular Weight (MW) | Reflects overall size of the analog. |

| Physicochemical | LogP | Describes lipophilicity, crucial for membrane permeability. |

| Topological | Kier Shape Index (kappa) | Quantifies molecular shape and flexibility. |

| Geometrical | Polar Surface Area (PSA) | Relates to hydrogen bonding potential and transport properties. |

| Electronic | Energy of LUMO (E_LUMO) | Indicates susceptibility to nucleophilic attack, important for nitroaromatics. mdpi.com |

Statistical Validation and Predictive Power of QSAR/QSPR Models

A QSAR model is only useful if it is statistically robust and has strong predictive power for new compounds. nih.gov Therefore, rigorous validation is essential. kubinyi.de Validation is performed both internally and externally.

Internal Validation: This assesses the stability and robustness of the model using the training data. The most common method is leave-one-out (LOO) cross-validation, which generates the cross-validation coefficient (Q²). A high Q² value (typically > 0.5) indicates good internal predictivity. openpharmaceuticalsciencesjournal.com Y-scrambling or randomization tests are also used to ensure the model is not the result of a chance correlation. kubinyi.deresearchgate.net

External Validation: This is the most stringent test of a model's predictive ability. The model, built using the training set, is used to predict the activity of an external test set of compounds that were not used during model development. The predictive power is quantified by the predictive R² (R²_pred). mdpi.com

A reliable QSAR model must meet several statistical criteria to be considered acceptable for regulatory or drug design purposes.

| Parameter | Symbol | Description | Acceptable Value |

|---|---|---|---|

| Coefficient of Determination | R² | Measures the goodness-of-fit of the model to the training data. | > 0.6 |

| Cross-validated R² (LOO) | Q² | Measures the internal predictive ability of the model. | > 0.5 |

| Predictive R² for External Set | R²_pred | Measures the model's ability to predict new data. | > 0.6 |

| Difference between R² and Q² | R² - Q² | A large difference can indicate model overfitting. | < 0.3 |

By developing and validating robust QSAR models for analogs of this compound, researchers can gain insights into the structural features that drive biological activity and systematically design new compounds with improved properties.

In Depth Structural Characterization and Spectroscopic Analysis of 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline

X-ray Crystallography: High-Resolution Solid-State Structure Elucidation of 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline

The solid-state structure of organic molecules is fundamental to understanding their physical properties. In the absence of a published crystal structure for the title isopropyl compound, the analysis of its methyl analog, 5-(4-methylpiperazin-1-yl)-2-nitroaniline (B187262), offers a highly relevant and detailed perspective on the expected molecular arrangement. nih.gov The substitution of a methyl with an isopropyl group is not expected to fundamentally alter the primary crystal packing motifs, although minor variations in cell parameters and intermolecular distances may occur.

The crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline was determined by single-crystal X-ray diffraction, revealing a monoclinic system. nih.gov

Interactive Data Table: Crystal Data and Structure Refinement for 5-(4-Methylpiperazin-1-yl)-2-nitroaniline nih.gov

| Parameter | Value |

| Chemical formula | C₁₁H₁₆N₄O₂ |

| Molar mass | 236.28 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| a (Å) | 11.027 (2) |

| b (Å) | 6.121 (1) |

| c (Å) | 17.524 (4) |

| β (°) | 103.79 (3) |

| Volume (ų) | 1148.7 (4) |

| Z | 4 |

| Temperature (K) | 293 |

| Radiation type | Mo Kα |

| Density (calculated) | 1.366 Mg/m³ |

Crystal Packing Motifs and Hydrogen Bonding Networks

The crystal structure of 5-(4-methylpiperazin-1-yl)-2-nitroaniline is stabilized by a network of intra- and intermolecular hydrogen bonds. nih.gov A significant intramolecular N—H⋯O hydrogen bond is observed between one of the amine hydrogens and an oxygen atom of the adjacent nitro group, which generates a stable S(6) ring motif. nih.gov This type of intramolecular interaction is a common feature in ortho-nitroanilines. nih.gov

Conformational Analysis in the Crystalline State and Polymorphism Studies

Conformational analysis of the methyl analog in the crystalline state shows that the piperazine (B1678402) ring adopts a stable chair conformation. nih.gov This is the lowest energy conformation for piperazine rings and is expected to be retained in the isopropyl derivative. The dihedral angle between the plane of the benzene (B151609) ring and the plane formed by the four carbon atoms of the piperazine ring is 12.17 (3)°. nih.gov The nitrogen atoms of the nitro and amino groups are nearly coplanar with the benzene ring to which they are attached. nih.gov

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a critical consideration for pharmaceutical compounds. While no specific polymorphism studies have been reported for this compound or its methyl analog, it is a common phenomenon for flexible molecules with multiple hydrogen bond donors and acceptors. Different crystallization conditions, such as solvent and temperature, could potentially lead to the formation of different polymorphs with varying physical properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solution-State Conformation and Dynamics of this compound

NMR spectroscopy is a powerful tool for elucidating the structure and dynamics of molecules in solution. For this compound, a combination of 1D and 2D NMR techniques would provide a complete picture of its solution-state behavior.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm)

| Group | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aniline (B41778) -NH₂ | ~5.0 - 6.0 | - |

| Aromatic -CH (ortho to NO₂) | ~7.8 - 8.0 | ~120 - 125 |

| Aromatic -CH (ortho to NH₂) | ~6.2 - 6.4 | ~105 - 110 |

| Aromatic -CH (meta to both) | ~7.0 - 7.2 | ~115 - 120 |

| Piperazine -CH₂ (adjacent to N-Aryl) | ~3.1 - 3.3 | ~48 - 52 |

| Piperazine -CH₂ (adjacent to N-iPr) | ~2.6 - 2.8 | ~52 - 56 |

| Isopropyl -CH | ~2.7 - 3.0 | ~60 - 65 |

| Isopropyl -CH₃ | ~1.0 - 1.2 | ~18 - 22 |

Advanced 1D and 2D NMR Techniques (e.g., NOESY, ROESY for spatial proximity; DOSY for diffusion)

Advanced NMR experiments are essential for unambiguous assignment and conformational analysis.

COSY (Correlation Spectroscopy) would confirm the scalar coupling network within the aromatic ring and between the isopropyl methine and methyl protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal to its directly attached carbon, enabling definitive assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations, for example, from the piperazine protons to the aromatic carbons, confirming the connectivity of the molecular fragments.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy) are crucial for determining through-space proximity. These experiments could reveal correlations between the isopropyl group protons and the piperazine ring protons, providing insight into the preferred orientation of the isopropyl substituent.

DOSY (Diffusion-Ordered Spectroscopy) would yield a single diffusion coefficient corresponding to the molecular size, confirming that all observed signals belong to the same molecular entity. This can also provide an estimation of the molecule's hydrodynamic radius in a given solvent.

Temperature-Dependent NMR Studies for Conformational Exchange Barriers

The piperazine ring is not static and undergoes a dynamic chair-to-chair ring inversion. At room temperature, this process is typically fast on the NMR timescale, resulting in averaged signals for the axial and equatorial protons of the piperazine CH₂ groups.

By lowering the temperature, this inversion can be slowed. Below the coalescence temperature, separate signals for the axial and equatorial protons would become visible. beilstein-journals.org The study of these dynamic processes via temperature-dependent NMR allows for the calculation of the activation energy barrier (ΔG‡) for the ring flip. beilstein-journals.orgnih.gov This provides valuable quantitative data on the conformational flexibility of the heterocyclic ring system. beilstein-journals.org

Vibrational Spectroscopy (IR, Raman): Functional Group Analysis and Molecular Vibrations

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a molecular fingerprint by probing the vibrational modes of a molecule's functional groups.

The spectrum of this compound would be characterized by specific bands corresponding to the aniline, nitro, piperazine, and isopropyl moieties.

Interactive Data Table: Characteristic Vibrational Frequencies (cm⁻¹)

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |

| Aniline (N-H) | Asymmetric & Symmetric Stretch | 3350 - 3500 | Medium-Strong | Weak |

| Aniline (N-H) | Scissoring Bend | 1600 - 1640 | Strong | Weak |

| Nitro (NO₂) | Asymmetric Stretch | 1500 - 1560 | Very Strong | Strong |

| Nitro (NO₂) | Symmetric Stretch | 1330 - 1370 | Very Strong | Strong |

| Aromatic (C-H) | Stretch | 3000 - 3100 | Medium | Strong |

| Aromatic (C=C) | Ring Stretch | 1450 - 1600 | Medium-Strong | Strong |

| Aliphatic (C-H) | Stretch (Piperazine, Isopropyl) | 2800 - 3000 | Strong | Medium |

| Piperazine (C-N) | Stretch | 1100 - 1250 | Medium-Strong | Weak |

The N-H stretching vibrations of the primary amine would appear as two distinct bands in the 3350-3500 cm⁻¹ region. researchgate.net The nitro group (NO₂) would exhibit two very strong and characteristic stretching bands: an asymmetric stretch around 1500-1560 cm⁻¹ and a symmetric stretch near 1330-1370 cm⁻¹. researchgate.net The presence of both aromatic C-H stretching bands above 3000 cm⁻¹ and aliphatic C-H stretching bands from the piperazine and isopropyl groups below 3000 cm⁻¹ would also be clearly distinguishable. scispace.com These combined spectral features provide unambiguous confirmation of the molecular structure and its constituent functional groups.

Assignment of Characteristic Absorption Bands

The infrared and Raman spectra of this compound would exhibit a series of characteristic absorption bands corresponding to the vibrations of its constituent functional groups. The nitro group (NO₂) is expected to show strong, distinct stretching vibrations. The aniline (NH₂) group will also present characteristic stretching and bending modes. The piperazine ring, a saturated heterocycle, will have a complex vibrational signature arising from C-H, C-N, and C-C stretching and bending modes. The isopropyl group will contribute its own set of C-H stretching and bending vibrations.

A hypothetical assignment of these characteristic bands, based on known data for similar functional groups, is presented in the table below.

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) |

| Asymmetric NO₂ Stretch | Nitro | 1520 - 1560 |

| Symmetric NO₂ Stretch | Nitro | 1345 - 1385 |

| N-H Stretch | Aniline | 3300 - 3500 |

| C-N Stretch | Aniline/Piperazine | 1250 - 1360 |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 |

| Aliphatic C-H Stretch | Piperazine/Isopropyl | 2850 - 3000 |

Correlation with Computational Vibrational Frequencies

In the absence of experimental spectra, computational chemistry provides a valuable means to predict vibrational frequencies. Using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), the vibrational modes of this compound can be calculated. These theoretical frequencies, when appropriately scaled, can offer a reliable prediction of the experimental IR and Raman spectra.

Computational analysis would likely confirm the assignments presented in the table above and provide a more detailed picture of the complex vibrational modes involving the entire molecular skeleton. These calculations are crucial for distinguishing between overlapping vibrational bands and for understanding the coupling between different vibrational modes within the molecule.

Electronic Spectroscopy (UV-Vis, Fluorescence): Electronic Transitions and Photophysical Properties

Electronic spectroscopy provides information about the electronic structure and transitions within a molecule upon absorption of ultraviolet or visible light.

Absorption and Emission Spectra Analysis

The UV-Vis absorption spectrum of this compound is expected to be dominated by an intense absorption band in the near-UV or visible region. This is characteristic of nitroaniline derivatives and is attributed to an intramolecular charge transfer (ICT) transition. In this transition, electron density is promoted from the electron-donating amino and piperazinyl groups to the electron-withdrawing nitro group, mediated by the π-system of the benzene ring.

The position of the maximum absorption wavelength (λmax) would be sensitive to the solvent polarity, a phenomenon known as solvatochromism. More polar solvents are expected to stabilize the charge-separated excited state, leading to a red-shift (bathochromic shift) of the absorption maximum.

Fluorescence spectroscopy measures the emission of light from an excited electronic state. For many nitroaniline derivatives, fluorescence is often weak or entirely quenched. This is due to efficient non-radiative decay pathways from the excited state, such as intersystem crossing to a triplet state, which are facilitated by the nitro group. Therefore, this compound is predicted to exhibit very low fluorescence quantum yield.

Quantum Yield Determination and Lifetime Measurements

The fluorescence quantum yield (ΦF) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Given the typical behavior of nitro-substituted aromatic compounds, the quantum yield for this compound is expected to be significantly less than 1.

The fluorescence lifetime (τ) is the average time a molecule spends in the excited state before returning to the ground state. For compounds with low quantum yields, the fluorescence lifetime is typically short, often in the picosecond to nanosecond range. This is because the non-radiative decay processes that quench the fluorescence occur on a much faster timescale than radiative decay (fluorescence).

Precise experimental determination of the quantum yield and lifetime would require specialized spectroscopic measurements, which are not currently available in the public domain for this specific compound.

| Photophysical Parameter | Predicted Property | Underlying Reason |

| Absorption Maximum (λmax) | Intense band in the near-UV/visible region | Intramolecular Charge Transfer (ICT) transition |

| Fluorescence Emission | Weak or negligible | Efficient non-radiative decay pathways due to the nitro group |

| Fluorescence Quantum Yield (ΦF) | Very low | Predominance of non-radiative decay over radiative decay |

| Fluorescence Lifetime (τ) | Short (picosecond to nanosecond range) | Rapid deactivation of the excited state through non-radiative channels |

Reactivity and Mechanistic Studies of 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline

Investigation of Redox Chemistry and Electrochemical Behavior

The redox chemistry and electrochemical behavior of 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline are primarily dictated by the presence of the electroactive nitro (-NO₂) group and the piperazine (B1678402) moiety. While specific experimental data for this exact molecule is not extensively available in public literature, a thorough understanding of its potential electrochemical properties can be derived from studies on related nitroaniline and piperazine derivatives. The electrochemical characteristics are crucial for understanding its potential reaction mechanisms, stability, and interactions in biological and chemical systems.

The electrochemical reduction of nitroaromatic compounds is a well-studied area. acs.org The nitro group is known to undergo a series of electron and proton transfer steps. Generally, the reduction of a nitroaromatic compound (ArNO₂) proceeds through the formation of a nitroso (ArNO) and a hydroxylamine (B1172632) (ArNHOH) intermediate, ultimately leading to the corresponding amine (ArNH₂). dtic.milrsc.org

ArNO₂ → [ArNO₂]⁻ → ArNO → ArNHOH → ArNH₂

The specific potentials at which these reductions occur are influenced by the molecular structure, including the presence of other substituents on the aromatic ring, and the experimental conditions such as pH and the nature of the electrode. acs.orgnih.gov

In acidic media, the reduction of the nitro group is generally a single, well-defined wave corresponding to a multi-electron process. In neutral or basic media, the reduction may occur in two or more distinct steps. For instance, voltammetric studies of m-nitroaniline in an aqueous methanol (B129727) medium have shown that in a basic medium, the major product of constant current electrolysis is m-azoxyaniline. asianpubs.org

The piperazine moiety, on the other hand, is susceptible to electrochemical oxidation. Studies on the electrochemical oxidation of piperazine have shown that it can undergo oxidation at moderate to high positive potentials. mdpi.com The oxidation process can involve the nitrogen atoms of the piperazine ring, potentially leading to the formation of various oxidation products. The presence of the isopropyl group on the piperazine ring in this compound would likely influence the oxidation potential due to its electron-donating inductive effect.

Detailed Research Findings

While direct studies on this compound are limited, research on similar structures provides valuable insights. For example, voltammetric analysis of various nitroaniline isomers has been conducted using different modified electrodes. nih.gov These studies demonstrate that the reduction potential of the nitro group is sensitive to its position on the aniline (B41778) ring and the presence of other functional groups.

The following table summarizes representative electrochemical data for related compounds, which can be used to infer the potential behavior of this compound.

| Compound | Electrochemical Technique | Electrode | Medium | Observed Potential (V) vs. Ref. Electrode | Process |

|---|---|---|---|---|---|

| p-Nitroaniline | Cyclic Voltammetry | Platinum Electrode | Buffer Solution | Anodic peak | Irreversible Oxidation |

| m-Nitroaniline | Voltammetry | Not specified | Aqueous Methanol (Basic) | Not specified | Reduction to m-azoxyaniline |

| 4-Nitroaniline | Differential Pulse Voltammetry | Modified Carbon Paste Electrode | Phosphate Buffered Saline (pH 7.0) | Not specified | Reduction |

| Piperazine | Cyclic Voltammetry | Platinum Electrode | Perchloric Acid (Aqueous) | > 1.0 V vs. RHE | Oxidation (ring opening at higher potentials) |

This table presents generalized findings from various sources on related compounds and is intended to be illustrative of the potential electrochemical behavior of this compound. The specific potentials are highly dependent on the experimental conditions.

Potential Applications of 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline As a Research Chemical and Molecular Building Block

Role in Supramolecular Chemistry and Self-Assembly

The distinct structural components of 2-(4-isopropylpiperazin-1-yl)-5-nitroaniline suggest its potential for use in supramolecular chemistry, particularly in the construction of host-guest systems and self-assembling architectures. The nitroaniline portion of the molecule offers sites for hydrogen bonding and π-π stacking interactions, which are fundamental to the formation of ordered supramolecular structures.

Research on similar molecules, such as p-nitroaniline derivatives, has demonstrated their ability to act as guest molecules in host-guest chemistry. nih.govbeilstein-journals.org These derivatives have been shown to form inclusion complexes with macrocyclic hosts like calixarenes. nih.govbeilstein-journals.org The binding within these complexes is governed by a combination of hydrophobic effects, Coulomb interactions, and π-π stacking. beilstein-journals.org Given the structural similarities, this compound could likewise be investigated as a guest molecule for various synthetic hosts. The isopropyl group on the piperazine (B1678402) ring could further influence host-guest interactions by introducing specific steric constraints and enhancing hydrophobic interactions.

The ability of nitroaniline derivatives to participate in the formation of well-defined crystalline structures through non-covalent interactions also points to the potential of this compound in crystal engineering and the design of self-assembling materials.

Application in Materials Science: Precursor for Functional Polymers and Organic Electronics

The bifunctional nature of this compound, with its reactive amine and nitro groups, makes it an attractive precursor for the synthesis of functional polymers and materials for organic electronics.

Functional Polymers: The piperazine moiety is a versatile building block in polymer chemistry. researchgate.netnih.gov Substituted piperazines have been incorporated into a variety of polymers to impart specific properties, such as antimicrobial activity. nih.govrsc.org The presence of both a primary amine on the aniline (B41778) ring and a secondary amine within the piperazine ring (which can be functionalized) in this compound offers multiple points for polymerization. For instance, the primary amine could be used in condensation polymerizations to form polyamides or polyimides. Furthermore, the nitro group can be chemically reduced to an amine, providing an additional reactive site for cross-linking or further polymerization, leading to the formation of hyper-branched or cross-linked polymers with potentially interesting thermal and mechanical properties.

Organic Electronics: Nitroaniline derivatives have been investigated for their nonlinear optical (NLO) properties and their potential use in optoelectronic applications. worldscientific.comaps.org The charge-transfer characteristics of push-pull systems, where an electron-donating group (the amino group) is conjugated with an electron-withdrawing group (the nitro group), are responsible for these properties. chemrxiv.org The specific compound this compound fits this description. The piperazine substituent can further modulate the electronic properties of the nitroaniline core. Studies on related N-substituted pyrroles derived from p-nitroaniline have shown their potential for electropolymerization to create thin films for organic electronic devices. acs.org This suggests that polymers derived from this compound could be explored for applications in areas such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

| Potential Application Area | Key Structural Feature | Analogous Compound Class | Potential Function |

| Supramolecular Chemistry | Nitroaniline moiety, Isopropylpiperazine | p-Nitroaniline derivatives | Guest molecule in host-guest systems, Building block for self-assembly |

| Functional Polymers | Reactive amine and nitro groups, Piperazine ring | Substituted piperazines | Monomer for polyamides, polyimides; Cross-linking agent |

| Organic Electronics | Push-pull electronic structure (amino-nitro) | Nitroaniline derivatives | Nonlinear optical materials, Components for OLEDs and OPVs |

Utility as a Scaffold for Rational Ligand Design and Chemical Probe Development for Research Applications

The piperazine ring is considered a "privileged scaffold" in medicinal chemistry due to its frequent appearance in the structures of bioactive compounds and approved drugs. tandfonline.comnih.gov This is attributed to its favorable physicochemical properties, including its ability to improve solubility and oral bioavailability. nih.gov The piperazine moiety can also engage in key interactions with biological targets.

Rational Ligand Design: The this compound structure can serve as a versatile starting point for the rational design of new ligands targeting a wide range of biological macromolecules. nih.govresearchgate.net The piperazine core can be readily functionalized at the nitrogen atoms, allowing for the introduction of various substituents to optimize binding affinity and selectivity for a specific target. The nitroaniline portion can also be modified, for example, by reducing the nitro group to an amine and then coupling it with other molecular fragments. This modularity makes it a valuable tool for generating libraries of compounds for screening in drug discovery programs.

Chemical Probe Development: Chemical probes are essential tools for studying biological processes. The development of such probes often relies on a central scaffold that can be modified with reporter groups (e.g., fluorescent tags) and reactive groups for covalent labeling of target proteins. The structure of this compound is well-suited for this purpose. The aromatic ring can be functionalized with reporter groups, while the piperazine nitrogen or the aniline amine can be used as attachment points for reactive moieties.

Contributions to Mechanistic Organic and Inorganic Chemistry Studies

The reactivity of the functional groups in this compound makes it a useful substrate for studying various reaction mechanisms in both organic and inorganic chemistry.

Mechanistic Organic Chemistry: The reduction of the nitro group is a fundamental transformation in organic synthesis, and the mechanism of this reaction has been the subject of numerous studies. orientjchem.orgnih.gov The presence of the bulky isopropylpiperazinyl substituent in this compound could influence the kinetics and mechanism of the nitro group reduction, providing insights into steric and electronic effects in such reactions. Additionally, the nucleophilic aromatic substitution reactions on the nitroaniline ring can be investigated to understand the directing effects of the amino and piperazinyl groups. A patent application has mentioned the reduction of a similar piperazinyl nitroaniline to the corresponding diamine as a step in the synthesis of affinity ligands. google.com

Future Perspectives and Emerging Research Avenues for 2 4 Isopropylpiperazin 1 Yl 5 Nitroaniline

Integration with Advanced Robotics and Automated Synthesis Platforms

The synthesis and derivatization of complex molecules like 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline can be significantly accelerated through the use of advanced robotics and automated synthesis platforms. nih.govresearchgate.net These systems offer high-throughput capabilities, enabling the rapid generation of a library of analogues for screening and optimization. nih.gov Automated systems can precisely control reaction parameters such as temperature, pressure, and reagent addition, leading to improved reproducibility and efficiency in the synthesis process. nih.gov

The integration of robotics allows for the execution of complex multi-step syntheses with minimal human intervention, which can reduce the time taken for the development of new chemical entities. nih.govresearchgate.net For instance, a robotic platform could be programmed to perform a series of reactions to modify the core structure of this compound, such as altering the substituents on the aniline (B41778) or piperazine (B1678402) rings. This approach facilitates the exploration of the structure-activity relationship (SAR) by systematically generating a diverse set of derivatives.

Table 1: Parameters for Optimization in Automated Synthesis

| Parameter | Description | Potential Impact on Synthesis |

| Temperature | Precise control of reaction temperature. | Optimization of reaction rates and selectivity. |

| Reagent Concentration | Automated dispensing of reagents in precise amounts. | Fine-tuning of reaction stoichiometry for improved yields. |

| Reaction Time | Automated timing of each reaction step. | Ensuring complete reactions and minimizing side products. |

| Catalyst Screening | High-throughput screening of different catalysts. | Identification of the most efficient catalyst for a specific transformation. |

| Solvent Selection | Automated testing of a variety of solvents. | Optimization of solubility and reactivity. |

By leveraging these automated platforms, researchers can build extensive libraries of compounds related to this compound for various applications, including the discovery of new therapeutic agents. nih.govnih.gov

Exploration of Novel Reactivity Pathways and Catalytic Applications

The inherent chemical functionalities of this compound, namely the nitroaniline and piperazine moieties, offer a rich landscape for exploring novel reactivity pathways. Modern catalytic methods, such as C-H functionalization, can be employed to selectively modify the piperazine ring, introducing new functional groups that could modulate the molecule's properties. mdpi.com The nitro group on the aniline ring is a versatile functional group that can be reduced to an amine, which can then participate in a wide range of coupling reactions to generate diverse derivatives.

Furthermore, the aromatic ring of the nitroaniline core presents opportunities for various transition-metal-catalyzed cross-coupling reactions. These reactions can be used to introduce a wide array of substituents, thereby expanding the chemical space around the parent molecule. The development of novel catalytic systems tailored for the specific transformations of this compound could lead to the discovery of new compounds with unique biological or material properties.

Table 2: Potential Catalytic Transformations for Derivatization

| Reaction Type | Target Moiety | Potential Outcome |

| C-H Arylation | Piperazine Ring | Introduction of aryl groups for SAR studies. mdpi.com |

| Nitro Group Reduction | Nitroaniline | Formation of an amino group for further functionalization. |

| Suzuki Coupling | Aniline Ring (after transformation) | Carbon-carbon bond formation to introduce new substituents. |

| Buchwald-Hartwig Amination | Aniline Ring (after transformation) | Formation of new carbon-nitrogen bonds. |

The exploration of these reactivity pathways could also uncover novel catalytic applications for derivatives of this compound itself, where the molecule could act as a ligand for a metal catalyst or as an organocatalyst.

Development of Advanced Analytical Techniques for In-Situ Monitoring of Reactions Involving this compound

The efficient synthesis and development of derivatives of this compound can be greatly enhanced by the development of advanced analytical techniques for in-situ monitoring of reactions. mdpi.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), High-Performance Liquid Chromatography (HPLC), and spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy can provide real-time information on the progress of a reaction. mdpi.commdpi.com

In-situ monitoring allows for the rapid identification of reactants, intermediates, and products, as well as the detection of any side reactions. This real-time data is crucial for optimizing reaction conditions, such as temperature, pressure, and catalyst loading, to maximize yield and purity. For instance, a rapid LC-MS method could be developed to track the consumption of starting materials and the formation of the desired product in a reaction to synthesize a derivative of this compound. mdpi.com

Table 3: Comparison of Analytical Techniques for In-Situ Monitoring

| Technique | Information Provided | Advantages |

| LC-MS | Separation and mass identification of components. | High sensitivity and selectivity for complex mixtures. mdpi.com |

| HPLC | Separation and quantification of components. | Quantitative analysis of reaction progress. |

| NMR Spectroscopy | Structural information of molecules in solution. | Detailed structural elucidation of intermediates and products. mdpi.commdpi.com |

| FTIR Spectroscopy | Information on functional groups. | Real-time monitoring of the appearance and disappearance of functional groups. |

The development of robust and sensitive in-situ analytical methods will be instrumental in advancing the chemistry of this compound by enabling more efficient and controlled synthetic processes.

Interdisciplinary Research with Theoretical Chemistry and Data Science for Compound Discovery and Optimization

The integration of theoretical chemistry and data science offers powerful tools for accelerating the discovery and optimization of new compounds based on the this compound scaffold. drugbank.com Computational methods, such as Density Functional Theory (DFT) and molecular docking, can be used to predict the electronic properties, reactivity, and potential biological activity of novel derivatives before they are synthesized in the lab. This in silico approach can help prioritize synthetic targets and reduce the time and resources required for experimental work.

Data science and machine learning algorithms can be applied to analyze large datasets generated from high-throughput screening of compound libraries. drugbank.com By identifying patterns in the structure-activity relationship, these models can predict the properties of new, unsynthesized molecules and guide the design of the next generation of compounds with improved characteristics. For example, a predictive model could be built to identify which substituents on the piperazine or aniline rings are most likely to lead to a desired biological activity. drugbank.com

Table 4: Synergy of Experimental and Computational Approaches

| Approach | Contribution | Example Application |

| Experimental Chemistry | Synthesis and characterization of new compounds. | Generating a library of this compound derivatives. |

| Theoretical Chemistry | Prediction of molecular properties and reaction mechanisms. | Calculating the binding affinity of a new derivative to a biological target. |

| Data Science | Analysis of large datasets to identify trends and build predictive models. | Developing a QSAR model to predict the activity of new compounds. |

The synergy between these disciplines will be crucial for the rational design and efficient discovery of new molecules derived from this compound with tailored properties for specific applications.

Q & A

Basic: What are the standard synthetic routes for preparing 2-(4-Isopropylpiperazin-1-yl)-5-nitroaniline, and how are intermediates characterized?

Answer:

The synthesis typically involves nucleophilic aromatic substitution (SNAr) between 2-chloro-5-nitroaniline (or similar precursors) and 4-isopropylpiperazine. Key steps include:

- Coupling reaction : Conducted in polar aprotic solvents (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to facilitate substitution .

- Purification : Column chromatography or recrystallization to isolate the product.

- Intermediate characterization : LCMS confirms molecular weight ([M+H]+), while ¹H/¹³C NMR identifies substituent integration and coupling patterns. For example, the aromatic protons adjacent to the nitro group typically show deshielded signals (~δ 8.0–8.5 ppm), and the piperazine protons appear as multiplet clusters (~δ 2.5–3.5 ppm) .

Basic: Which spectroscopic techniques are essential for confirming the structure of this compound?

Answer:

- ¹H/¹³C NMR : Critical for verifying substituent positions. The nitro group induces deshielding in adjacent aromatic protons, while piperazine protons exhibit distinct splitting due to coupling with neighboring N-atoms .

- LCMS : Validates molecular weight (e.g., [M+H]+ = 293.3 g/mol) and purity (>95% by UV integration) .

- IR Spectroscopy : Confirms nitro (asymmetric stretch ~1520 cm⁻¹) and amine (N-H stretch ~3300 cm⁻¹) functional groups.

Basic: How can researchers determine the solubility and stability of this compound under different experimental conditions?

Answer:

- Solubility screening : Test in solvents (DMSO, methanol, chloroform) via UV-Vis spectroscopy or gravimetric analysis. For example, solubility in DMSO is typically >50 mg/mL due to the polar nitro group and piperazine moiety .

- Stability studies : Use HPLC to monitor degradation under varying pH (1–13), temperatures (25–60°C), and light exposure. Stability is highest in inert, anhydrous conditions .

Advanced: How can researchers resolve contradictory data between LCMS purity and NMR integration ratios?

Answer:

Contradictions may arise from impurities (e.g., residual solvents, byproducts) undetected by LCMS. Strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign proton-carbon correlations unambiguously .

- HPLC-MS/MS : Detect trace impurities with orthogonal separation (e.g., reverse-phase vs. HILIC columns).

- Elemental analysis : Validate stoichiometry (C, H, N) to confirm purity .

Advanced: What strategies optimize the regioselectivity of piperazine substitution in derivatives of this compound?

Answer:

- Activating groups : Introduce electron-withdrawing groups (e.g., nitro) at the para position to enhance electrophilicity at the ortho position for substitution .

- Catalytic conditions : Use Pd catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) to achieve higher yields and selectivity .

- Temperature control : Lower temperatures (<80°C) reduce side reactions like multiple substitutions .

Advanced: How does the crystal structure of this compound inform its reactivity?

Answer:

X-ray crystallography (using SHELX software) reveals:

- Planar nitro group : Facilitates π-π stacking interactions, influencing aggregation in solution .

- Piperazine conformation : Chair conformation stabilizes hydrogen bonding with the nitro group, affecting solubility and reactivity .

- Intermolecular distances : Short contacts (e.g., N-H···O) suggest potential sites for proton transfer or coordination chemistry .

Basic: What safety precautions are recommended when handling this compound?

Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Storage : Keep in a dark, inert atmosphere (argon) at –20°C to prevent decomposition .

Advanced: How can computational modeling predict electronic properties and reactivity sites?

Answer:

- DFT calculations : Optimize geometry and compute HOMO-LUMO gaps (e.g., ~4.5 eV) to identify electron-deficient sites (e.g., nitro group) prone to nucleophilic attack .

- Molecular docking : Simulate interactions with biological targets (e.g., enzymes) to guide drug design .

Advanced: What methodologies analyze the kinetic stability of this compound under varying pH?

Answer:

- HPLC monitoring : Track degradation products (e.g., nitro reduction to amine) at pH 3–10 over 24–72 hours .

- Kinetic modeling : Apply first-order rate equations to determine half-life (e.g., t₁/₂ = 48 hours at pH 7) .

Advanced: How to design experiments investigating its catalytic role in cross-coupling reactions?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.